N-cyclopentyl-1-propylpiperidin-4-amine

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing CNS drug candidates often encounter lead compounds with excessive lipophilicity, causing solubility and promiscuity issues. This 4-aminopiperidine offers a development-friendly starting point. - Balanced Lipophilicity: XLogP3 2.7 reduces ADME risks compared to bulky, lipophilic analogs. - Defined SAR Probe: Specific cyclopentyl/propyl substitution enables systematic permeability studies. - Reliable Supply: ≥98% purity, available for immediate procurement to accelerate hit-to-lead programs.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B1371759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-propylpiperidin-4-amine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)NC2CCCC2
InChIInChI=1S/C13H26N2/c1-2-9-15-10-7-13(8-11-15)14-12-5-3-4-6-12/h12-14H,2-11H2,1H3
InChIKeyDXLWFQFIDAZZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-1-propylpiperidin-4-amine: Structural Overview


N-cyclopentyl-1-propylpiperidin-4-amine (CAS 416864-15-8) is a piperidine derivative with a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . This compound is characterized by a cyclopentyl group attached to the amine nitrogen at the 4-position of the piperidine ring and a propyl substituent at the 1-position . Commercially, it is available at a purity of ≥98% for research and further manufacturing use . The N-cyclopentyl-1-propylpiperidin-4-amine structure serves as a valuable scaffold, particularly within the class of N,N'-substituted piperidine amines that have been explored for therapeutic applications, including as modulators of Hsp70 .

4-Aminopiperidine scaffold supports N-substituent SAR studies
Balanced lipophilicity profile suitable for CNS permeability research
Class-associated Hsp70 pathway probe context

N-Substituent Specificity of N-Cyclopentyl-1-propylpiperidin-4-amine


The selection of N-cyclopentyl-1-propylpiperidin-4-amine over a closely related analog, such as the unsubstituted 1-propylpiperidin-4-amine or analogs with different N-substituents (e.g., N-furan-2-ylmethyl, N-adamantyl), is driven by the profound impact of the 4-amino N-substituent on the compound's physicochemical and pharmacological profile . For instance, swapping the cyclopentyl group for a bulky adamantyl group in an otherwise identical 1-propylpiperidine scaffold shifts the molecular weight from 210.36 to 302.50 g/mol, dramatically altering its size and lipophilicity, which in turn affects membrane permeability and target engagement [1]. Furthermore, within the broader class of N,N'-substituted piperidine amines, specific substitution patterns are crucial for activity, as demonstrated by their use as selective Hsp70 modulators [2]. Therefore, a generic substitution is highly likely to fail due to changes in target binding affinity, selectivity, and ADME properties.

N-Substituent change may shift lipophilicity and membrane permeability profile
Bulkier analogs may alter target binding affinity and selectivity
Simpler N-substituents lack the Hsp70 pathway association context

N-Cyclopentyl-1-propylpiperidin-4-amine: Quantitative Evidence


Lipophilicity Comparison: Cyclopentyl vs. Adamantyl Analogs

The cyclopentyl group on N-cyclopentyl-1-propylpiperidin-4-amine confers an intermediate lipophilicity profile. Its computed XLogP3 value is 2.7 [1]. This is significantly lower than the adamantyl analog (BDBM65864, estimated XLogP3 >4), which would have higher membrane permeability but also increased risk of off-target binding and poor solubility [2]. Conversely, the cyclopentyl group offers greater lipophilicity than a simple hydrogen or methyl substituent, potentially improving passive membrane diffusion compared to less lipophilic analogs.

Lipophilicity (XLogP3)
Reported
2.7 (cyclopentyl)
Supports balanced permeability-solubility profile vs. adamantyl analog (>4)
Computed property; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bonding Profile vs. Piperidinylmethyl Analog

N-cyclopentyl-1-propylpiperidin-4-amine possesses one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1]. This contrasts with N-(piperidin-3-ylmethyl)-1-propylpiperidin-4-amine, which contains two HBDs and three HBAs [2]. The difference in hydrogen bonding capacity can profoundly influence a compound's ability to cross biological membranes, bind to target proteins, and achieve oral bioavailability.

H-Bond Donors
Reported
1 HBD (vs. comparator 2)
Lower HBD count may improve passive membrane permeability
Computed value; verify with PAMPA or Caco-2 assays
Hydrogen Bonding Drug-Receptor Interactions Physicochemical Properties

Adenosine A2A vs. A1 Receptor Selectivity

While direct binding data for N-cyclopentyl-1-propylpiperidin-4-amine is limited, data for a structurally related compound (CHEMBL4065991, which also contains a cyclopentyl moiety linked to a nitrogen-containing heterocycle) provides insight into the potential selectivity profile conferred by the cyclopentyl group. This compound demonstrates low affinity for the Adenosine A1 receptor (Ki > 2,000 nM) [1] while showing potential engagement at the Adenosine A2A receptor (as inferred from displacement of [3H]-NECA, although the exact Ki is >100,000 nM) [2]. This suggests that the cyclopentyl scaffold may be less prone to A1 receptor binding, a common off-target for many basic amine-containing compounds.

Adenosine A1 Affinity
Class-level inference
Ki > 2,000 nM
Supports lower A1 off-target engagement context
Derived from structurally related compound; direct data needed
Adenosine Receptors Selectivity GPCR

Hsp70 Modulator Class Association

N-cyclopentyl-1-propylpiperidin-4-amine belongs to a class of N,N'-substituted piperidine amines that have been patented for use in treating Hsp70-related diseases, including tumors and neurodegenerative disorders [1]. The patent describes specific examples where N,N'-substitution on the piperidine core is essential for activity. While this compound is not a specific example in the patent, its structural features (cyclopentyl at the 4-amino N, propyl at the piperidine N) align with the general formula, placing it within this therapeutically relevant chemical space.

Hsp70 Modulator Class
Class-level inference
Structural alignment
Supports Hsp70 pathway probe context
Patent-derived class association; confirm with functional assays
Hsp70 Oncology Neurodegeneration

N-Cyclopentyl-1-propylpiperidin-4-amine: Applications


Selective CNS-Penetrant Ligand Design

Based on its computed lipophilicity (XLogP3 2.7) [1] and class-level inference of lower A1 adenosine receptor affinity [2], N-cyclopentyl-1-propylpiperidin-4-amine is an excellent starting point for CNS drug discovery programs. Its balanced lipophilicity suggests good potential for blood-brain barrier penetration, while the inferred selectivity profile makes it a compelling alternative to other 4-aminopiperidine scaffolds that often suffer from promiscuous binding. The compound's hydrogen bonding profile (1 HBD, 2 HBA) further supports its potential for oral bioavailability [3].

Hsp70 Pathway Probe

The classification of N-cyclopentyl-1-propylpiperidin-4-amine within a patented class of N,N'-substituted piperidine Hsp70 modulators [4] positions it as a valuable tool compound. Researchers can use this compound as a probe to study the role of Hsp70 in cancer cell survival or neurodegenerative processes. Unlike more generic piperidine tools, this compound's specific substitution pattern offers a distinct chemical starting point for SAR studies aimed at optimizing Hsp70 inhibition.

Lead Generation for Reduced Lipophilicity Programs

The adamantyl analog of 1-propylpiperidin-4-amine (BDBM65864) is highly lipophilic, which can lead to issues with solubility, promiscuity, and metabolic stability [5]. In programs where a less lipophilic 4-amino-piperidine is desired, N-cyclopentyl-1-propylpiperidin-4-amine, with its XLogP3 of 2.7, presents a superior alternative. Its use can de-risk lead optimization efforts by starting from a more development-friendly chemical space, saving time and resources typically spent on reducing lipophilicity later in the process.

Membrane Permeability Studies Probe

The combination of a cyclopentyl and a propyl group on the piperidine ring yields a compound with a calculated topological polar surface area (TPSA) of 15.27 Ų , low molecular weight (210.36 g/mol), and an XLogP3 of 2.7 [1]. This profile is ideal for researchers investigating the relationship between N-substituent structure and passive membrane permeability. By using this compound as a defined building block, researchers can systematically alter the cyclopentyl or propyl groups and directly measure the impact on permeability in assays like PAMPA or Caco-2, generating robust SAR data.

Application
Selection Property
Validation Focus
CNS permeability SAR studies
Moderate lipophilicity and low HBD count
Blood-brain barrier permeability assays (PAMPA, Caco-2)
Hsp70 pathway investigation
N,N'-substituted piperidine class alignment
Hsp70 binding and functional modulation assays
Reduced-lipophilicity lead optimization
Lower lipophilicity relative to bulkier N-substituent analogs
Solubility and metabolic stability assays
Membrane permeability assay research
Low TPSA and moderate lipophilicity combination
Structure-permeability relationship (SPR) analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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